11-(4-Butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one is a complex organic compound notable for its intricate molecular structure and potential applications in scientific research. Its molecular formula is with a molecular weight of approximately 427.508 g/mol. This compound is classified as a synthetic organic molecule and is primarily used in pharmacological studies due to its unique structural features and biological activities.
The synthesis of 11-(4-butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one typically involves several steps that may include the formation of the pentaaza tricyclic structure through cyclization reactions. Specific methods may vary depending on the desired purity and yield but often utilize standard organic synthesis techniques such as:
Technical details regarding reaction conditions (e.g., temperature, solvent choice) and catalysts used in these synthetic pathways would require specific experimental data not provided in the current sources.
The molecular structure of 11-(4-butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one can be represented using various structural notations:
InChI=1S/C25H31N5O2/c1-2-3-17-32-21-11-9-20(10-12-21)22-18-23-24-27-30(14-13-19-7-5-4-6-8-19)25(31)28(24)15-16-29(23)26-22/h4-12,15-16,22-24,26-27H,2-3,13-14,17-18H2,1H3.The compound features a complex arrangement of nitrogen atoms within its tricyclic structure, contributing to its unique chemical properties and potential reactivity.
The chemical reactivity of 11-(4-butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one can be explored through various types of reactions:
Technical details regarding specific reaction conditions and yields would depend on experimental setups not fully detailed in the current literature.
Further research involving in vitro and in vivo studies would be necessary to clarify these mechanisms.
The physical and chemical properties of 11-(4-butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one include:
These properties are crucial for understanding the behavior of the compound under various conditions and its interactions with biological systems.
11-(4-butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one has potential applications in:
Research into these applications is ongoing and could lead to significant advancements in medicinal chemistry and related fields.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: